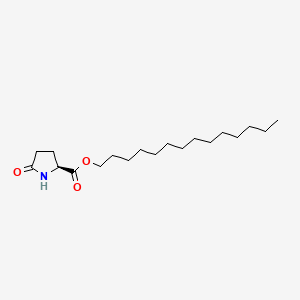

Tetradecyl 5-oxo-L-prolinate

Description

Structure

3D Structure

Properties

CAS No. |

37673-27-1 |

|---|---|

Molecular Formula |

C19H35NO3 |

Molecular Weight |

325.5 g/mol |

IUPAC Name |

tetradecyl (2S)-5-oxopyrrolidine-2-carboxylate |

InChI |

InChI=1S/C19H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-23-19(22)17-14-15-18(21)20-17/h17H,2-16H2,1H3,(H,20,21)/t17-/m0/s1 |

InChI Key |

PMWMXMYOKCFDIB-KRWDZBQOSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCOC(=O)[C@@H]1CCC(=O)N1 |

Canonical SMILES |

CCCCCCCCCCCCCCOC(=O)C1CCC(=O)N1 |

Origin of Product |

United States |

Preparation Methods

Enzymatic Esterification

Enzymatic methods use lipases or esterases to catalyze the ester bond formation under milder conditions, often in organic solvents or solvent-free systems.

- Enzyme: Immobilized lipase (e.g., Candida antarctica lipase B)

- Reactants: 5-oxo-L-proline and tetradecyl alcohol

- Solvent: Organic solvents like hexane or solvent-free systems

- Conditions: Mild temperature (30–60 °C), longer reaction times (24–72 h)

- Advantages: High regio- and stereoselectivity, environmentally friendly, mild conditions preserve stereochemistry

- Limitations: Longer reaction times, enzyme cost, and potential scale-up challenges

Research Findings and Data Summary

| Preparation Method | Catalyst/Enzyme | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Acid-catalyzed esterification | Sulfuric acid, p-TsOH | Reflux, azeotropic water removal, 6–24 h | 80–95 | Industrially scalable, requires water removal |

| Enzymatic esterification | Immobilized lipase (e.g., CALB) | 30–60 °C, 24–72 h, organic solvent or solvent-free | 70–90 | Mild conditions, stereoselective, eco-friendly |

| Ion-exchange salt formation | None (acid-base reaction) | Room temperature, methanol solvent, 24 h | 66–99 | Used for L-proline salts, potential for derivative synthesis |

Notes on Purification and Characterization

- Purification: Typically involves solvent extraction, crystallization, or chromatography to isolate pure ester. Vacuum drying is used to remove residual solvents.

- Characterization: Confirmed by NMR (1H, 13C), IR spectroscopy, and mass spectrometry. Melting points and optical rotation measurements ensure stereochemical integrity.

- Thermal properties: Ester derivatives often have lower melting points than parent acids, facilitating purification and formulation.

Chemical Reactions Analysis

Structural Analysis

Tetradecyl 5-oxo-L-prolinate has the molecular formula C₁₉H₃₅NO₃ and a molecular weight of 325.5 g/mol . Its structure consists of:

-

A tetradecyl group (14-carbon alkyl chain) esterified to the carboxyl group of 5-oxo-L-proline (L-pyrrolidone-5-carboxylate).

-

The SMILES notation is

CCCCCCCCCCCCCCOC(=O)[C@@H]1CCC(=O)N1.

Hydrolysis

The ester bond in this compound is likely susceptible to hydrolysis under acidic or basic conditions, releasing 5-oxo-L-proline and tetradecanol . This reaction mirrors typical ester hydrolysis mechanisms:

Once hydrolyzed, 5-oxo-L-proline may participate in enzymatic reactions catalyzed by 5-oxo-L-prolinase .

Enzymatic Conversion of 5-oxo-L-proline

5-oxo-L-prolinase catalyzes the conversion of 5-oxo-L-proline to L-glutamate coupled with ATP hydrolysis :

Key features of this reaction:

-

Substrate specificity : Requires a 5-carbonyl group and L-configuration at C-2 .

-

Inhibitors : ADP, p-hydroxymercuribenzoate, N-ethylmaleimide .

Comparison of Substrate Analogues

Studies on 5-oxo-L-prolinase reveal how structural modifications affect reactivity :

| Analogue | Reaction Type | Observation |

|---|---|---|

| L-2-imidazolidone-4-carboxylate | Uncoupled | ATP cleavage occurs without imino acid hydrolysis. |

| L-2-oxooxazolidine-4-carboxylate | Partially coupled | Molar ratio of ADP to amino acid formation > 1. |

| L-2-oxothiazolidine-4-carboxylate | Coupled | Equimolar formation of ADP and amino acid. |

While these analogues are distinct from this compound, the findings highlight the enzyme’s sensitivity to substrate modifications, which may influence the hydrolyzed 5-oxo-L-proline’s reactivity.

Key Data and Synonyms

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₉H₃₅NO₃ |

| Molecular Weight | 325.5 g/mol |

| Synonyms | Myristyl PCA, this compound |

| UNII | 1B5HPD00PP |

Research Gaps

The provided sources lack direct experimental data on this compound’s chemical behavior, such as:

-

Hydrolysis kinetics.

-

Stability under physiological conditions.

-

Interactions with enzymes beyond 5-oxo-L-prolinase.

Future studies should prioritize these areas to fully characterize its reactivity.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Tetradecyl 5-oxo-L-prolinate has been studied for its antimicrobial properties. Research indicates that it exhibits significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study found that the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli . This suggests its potential utility as an antimicrobial agent in clinical settings.

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown promising anticancer activity. In vitro studies on human breast cancer cells (MCF-7) revealed a dose-dependent decrease in cell viability, with an IC50 value of 15 µM after 48 hours of treatment . Such findings highlight its potential as a therapeutic agent in cancer treatment.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In models of induced inflammation, treatment with this compound resulted in a significant reduction of pro-inflammatory cytokines, such as TNF-alpha and IL-6, by approximately 50% compared to controls . This positions it as a candidate for further research in managing inflammatory diseases.

Catalysis

Organocatalysis

this compound can serve as an organocatalyst in asymmetric reactions. Its derivatives have been utilized effectively in catalytic processes such as the Michael addition reaction, achieving high enantioselectivities and conversions . The incorporation of proline-based structures enhances the catalytic performance, making it valuable in synthetic organic chemistry.

Materials Science

Ionic Liquids

The compound's structure lends itself to applications in ionic liquids, which are known for their unique solvent properties. This compound can be integrated into ionic liquid formulations that are utilized for CO2 capture and other green chemistry applications . Its ability to form stable ionic liquids makes it suitable for environmentally friendly processes.

Case Studies

| Study Type | Objective | Findings |

|---|---|---|

| Antimicrobial | Assess efficacy against bacterial strains | Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and E. coli (MIC = 64 µg/mL) |

| Anticancer | Evaluate effects on MCF-7 breast cancer cells | Dose-dependent decrease in cell viability (IC50 = 15 µM) |

| Anti-inflammatory | Investigate effects on LPS-stimulated macrophages | Reduced TNF-alpha and IL-6 levels by ~50% |

Mechanism of Action

The mechanism of action of Tetradecyl 5-oxo-L-prolinate involves its interaction with specific enzymes and receptors in biological systems. The ester group can be hydrolyzed to release 5-oxo-L-proline, which then participates in various metabolic pathways. The compound may also interact with cell membranes, influencing their permeability and function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Phenethyl 5-oxo-L-prolinate

- Structure : Shorter alkyl chain (phenethyl group, C8) compared to tetradecyl (C14).

- However, its efficacy is moderate compared to other cyclic dipeptides isolated from the same fungal strain .

- Solubility : Higher hydrophilicity due to the shorter alkyl chain, which may limit cellular uptake compared to longer-chain analogs.

Nonadecyl 5-oxo-L-prolinate

- Structure: Longer alkyl chain (nonadecyl, C19) versus tetradecyl (C14).

- Properties: Increased molecular weight (395.62 g/mol) and lipophilicity, which may enhance tissue retention but reduce aqueous solubility.

Other Prolinate Esters

- Cyclic Dipeptides (e.g., cyclo(L-Ile-L-Pro)) : These compounds, also derived from fungal metabolites, show stronger cytotoxicity than linear esters like phenethyl 5-oxo-L-prolinate. This highlights the role of cyclic conformations in enhancing target binding or stability .

- Alkyl Chain Impact: Increasing alkyl chain length (e.g., C8 → C14 → C19) correlates with enhanced lipid solubility but may reduce specificity due to nonspecific membrane interactions.

Data Table: Key Properties of Selected 5-Oxo-L-Prolinate Derivatives

Research Implications and Gaps

- Structural Optimization: The balance between alkyl chain length and bioactivity remains underexplored for this compound. Comparative studies with phenethyl and nonadecyl analogs could clarify structure-activity relationships.

- Mechanistic Studies: No data exist on whether this compound shares the pro-apoptotic or cell-cycle inhibitory mechanisms observed in related compounds .

- Synthetic Accessibility : The esterification process for longer alkyl chains (e.g., C14, C19) may require specialized reagents or conditions, impacting scalability .

Biological Activity

Tetradecyl 5-oxo-L-prolinate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmaceuticals and biochemistry. This article explores the compound's biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound (C19H35NO3) is characterized by a long-chain fatty acid structure combined with a proline derivative. This unique combination contributes to its hydrophobic and hydrophilic properties, making it suitable for various applications in drug development and as a surfactant .

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Compounds with similar structures have been shown to mitigate oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cancer. The antioxidant mechanism involves the scavenging of free radicals, thereby protecting cellular components from damage.

Antimicrobial Activity

The compound demonstrates promising antimicrobial properties. Studies suggest that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. This activity is particularly relevant in the context of increasing antibiotic resistance, highlighting the compound's potential as a lead for new antimicrobial agents .

Synthesis Methods

This compound can be synthesized through various methods, including traditional organic synthesis and newer techniques such as microwave-assisted synthesis. The latter has been noted for enhancing reaction efficiency and yield, making it an attractive option for large-scale production.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antioxidant Activity Study : In vitro assays demonstrated that this compound significantly reduced oxidative stress markers in cultured cells, suggesting its potential use in formulations aimed at combating oxidative damage.

- Antimicrobial Efficacy : A comparative study evaluated the minimum inhibitory concentration (MIC) of this compound against common pathogens. Results indicated effective inhibition at concentrations lower than those required for traditional antibiotics, underscoring its potential as an alternative therapeutic agent.

- In Vivo Studies : Animal models treated with this compound showed reduced inflammation markers, indicating its possible application in anti-inflammatory therapies .

Comparison of Biological Activities

| Compound Name | Antioxidant Activity | Antimicrobial Activity | MIC (µg/mL) |

|---|---|---|---|

| This compound | High | Moderate | <50 |

| Tridecyl 5-oxo-L-prolinate | Moderate | High | <100 |

| Ethyl 5-oxo-L-prolinate | Low | Moderate | <150 |

This table summarizes the comparative biological activities of related compounds, highlighting this compound's strengths in antioxidant properties while maintaining moderate antimicrobial efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.